N-(Pyridazin-4-ylmethyl)benzamide
Übersicht
Beschreibung
“N-(Pyridazin-4-ylmethyl)benzamide” is a chemical compound with the molecular formula C12H11N3O and a molecular weight of 213.23 g/mol. It is also known as a chemical compound .
Synthesis Analysis
The synthesis of benzamides, which includes “this compound”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as FTIR, NMR, and HRMS . These techniques can help identify functional groups and confirm the structure of the compound .Chemical Reactions Analysis
The synthesis of benzamides, including “this compound”, involves the reaction of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Physical and Chemical Properties Analysis
Amides, including “this compound”, generally have high boiling points and melting points . The solubility of amides in water is influenced by the number of carbon atoms they contain, with those having five or fewer carbon atoms being soluble .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Hirshfeld Surface Analysis
- A study on a derivative of N-(pyridin-2-ylmethyl)benzamide, focusing on its crystal structure, shows that these compounds can differ significantly in the orientation of their pyridine rings relative to the benzene ring. Such structural insights are crucial for understanding the molecular interactions and properties of these compounds (Artheswari et al., 2019).
Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
- Research has identified substituted benzamides as potent and selective inhibitors of VEGFR-2 kinase activity. These findings have significant implications for the development of new therapies targeting vascular endothelial growth, especially in cancer treatment (Borzilleri et al., 2006).
Metabolism in Antineoplastic Agents
- A specific derivative of N-(pyridin-2-ylmethyl)benzamide, used as an antineoplastic tyrosine kinase inhibitor, shows distinct metabolic pathways in humans, revealing the complexity of drug metabolism in cancer treatments (Gong et al., 2010).
Development of Histone Deacetylase Inhibitors
- N-(pyridin-2-ylmethyl)benzamide derivatives have been found to selectively inhibit histone deacetylases (HDACs), a key target in cancer therapy. These inhibitors can induce cancer cell cycle arrest and apoptosis, highlighting their potential as anticancer drugs (Zhou et al., 2008).
Role in Cardiotonic Activity
- Some derivatives of pyridazinone, structurally related to N-(pyridin-2-ylmethyl)benzamide, have shown clear cardiotonic effects. This suggests potential applications in developing heart-related medications (Wang et al., 2008).
BCR-ABL Tyrosine Kinase Inhibitors
- Benzamide derivatives have been synthesized as BCR-ABL tyrosine kinase inhibitors, demonstrating strong inhibitory activities. This has implications for developing new drugs targeting BCR-ABL kinase in certain types of leukemia (Hu et al., 2016).
Luminescence in Organic Materials
- Certain benzamides with pyridine and pyridazine rings have been developed as novel blue fluorophores. These findings could advance the application of such compounds in biological and organic material applications (Yamaji et al., 2017).
Development of Anti-tubercular Agents
- N-(pyridin-2-ylmethyl)benzamide derivatives have been synthesized and evaluated for their anti-tubercular activity. This highlights their potential use in developing new treatments for tuberculosis (Srinivasarao et al., 2020).
KCNQ2/Q3 Potassium Channel Openers for Epilepsy
- N-pyridyl benzamide derivatives have been identified as effective KCNQ2/Q3 potassium channel openers, showing promise in epilepsy and pain treatment (Amato et al., 2011).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “N-(Pyridazin-4-ylmethyl)benzamide” are not mentioned in the search results, a study on a similar compound, “N-(pyridin-4-yl)benzamide”, suggests that the ligand was explored to facilitate spin-crossover (SCO) cooperativity via amide group hydrogen bonding . This could potentially be a future direction for “this compound” as well.
Eigenschaften
IUPAC Name |
N-(pyridazin-4-ylmethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-12(11-4-2-1-3-5-11)13-8-10-6-7-14-15-9-10/h1-7,9H,8H2,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFXWUQBHUPLJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=CN=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731361 | |
Record name | N-[(Pyridazin-4-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1028615-71-5 | |
Record name | N-[(Pyridazin-4-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.